![molecular formula C23H17ClN4O4S B2709153 5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide CAS No. 1251579-97-1](/img/no-structure.png)
5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C23H17ClN4O4S and its molecular weight is 480.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cyclin-Dependent Kinase Inhibitors
Sulfonamide derivatives have been synthesized and evaluated for their potential as cyclin-dependent kinase inhibitors, which play a critical role in cell cycle regulation. Such inhibitors can be instrumental in cancer research, offering a pathway to develop new therapeutic agents targeting various cancers (Malmström et al., 2012).
Antibacterial Agents
Novel heterocyclic compounds containing a sulfonamido moiety have shown significant antibacterial activities. These compounds have been synthesized with the aim to serve as potent antibacterial agents, addressing the need for new treatments against resistant bacterial strains (Azab, Youssef, & El-Bordany, 2013).
DHFR Inhibitors
Sulfonamide groups incorporated into thiazoles and thiadiazoles have been evaluated for their inhibitory activity against dihydrofolate reductase (DHFR). Such compounds are crucial for developing antimicrobial and anticancer agents, given DHFR's role in cellular proliferation (Riyadh et al., 2018).
Drug Metabolism Studies
Biocatalysis has been applied to the study of drug metabolism, specifically for the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds. This research helps in understanding the metabolic pathways of potential drugs, aiding in the development of safer and more effective therapeutic agents (Zmijewski et al., 2006).
Antimicrobial and Antitumor Activities
Organosulfur compounds with sulfonamide moieties have been synthesized and shown to possess significant antimicrobial and antitumor activities. Such studies contribute to the discovery of new drugs with potential applications in treating infections and cancer (Hassan et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(4-ethyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide, which is synthesized from 4-ethyl-2-aminothiazole and 2-chloro-5-nitrothiophene-3-sulfonamide. The second intermediate is N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide, which is synthesized from 2-chloroethylamine hydrochloride and 2-chloro-5-nitrothiophene-3-sulfonamide. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-ethyl-2-aminothiazole", "2-chloro-5-nitrothiophene-3-sulfonamide", "2-chloroethylamine hydrochloride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 5-(4-ethyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide:", "Step 1: 4-ethyl-2-aminothiazole is reacted with 2-chloro-5-nitrothiophene-3-sulfonamide in the presence of a base such as potassium carbonate and a solvent such as DMF to form 5-(4-ethyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide.", "Synthesis of N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide:", "Step 1: 2-chloroethylamine hydrochloride is reacted with 2-chloro-5-nitrothiophene-3-sulfonamide in the presence of a base such as potassium carbonate and a solvent such as DMF to form N-[2-(2-chloroethyl)ethyl]thiophene-2-sulfonamide.", "Step 2: N-[2-(2-chloroethyl)ethyl]thiophene-2-sulfonamide is then reacted with 2-methylpiperidine in the presence of a base such as sodium hydride and a solvent such as DMF to form N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide.", "Coupling of the two intermediates:", "Step 1: 5-(4-ethyl-1,3-thiazol-2-yl)thiophene-2-sulfonamide and N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide are coupled using standard peptide coupling reagents such as HATU or EDC in the presence of a base such as DIPEA and a solvent such as DMF to form the final product." ] } | |
CAS-Nummer |
1251579-97-1 |
Molekularformel |
C23H17ClN4O4S |
Molekulargewicht |
480.92 |
IUPAC-Name |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17ClN4O4S/c1-31-15-6-4-5-14(11-15)12-28-22(29)20-18(9-10-33-20)27(23(28)30)13-19-25-21(26-32-19)16-7-2-3-8-17(16)24/h2-11H,12-13H2,1H3 |
InChI-Schlüssel |
AMULFOCYYLZOKV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(6-Butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2709071.png)
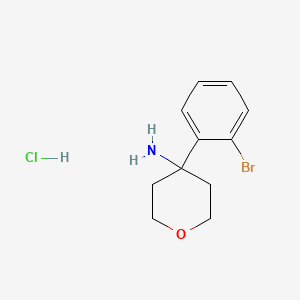

![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-ylmethyl)ethenesulfonamide](/img/structure/B2709075.png)

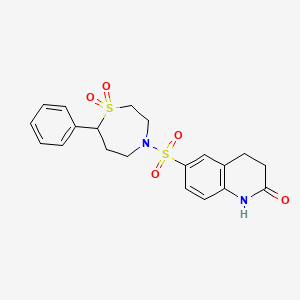
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2709081.png)
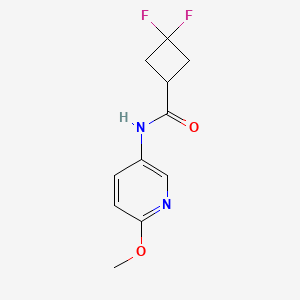

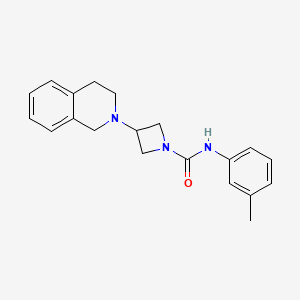
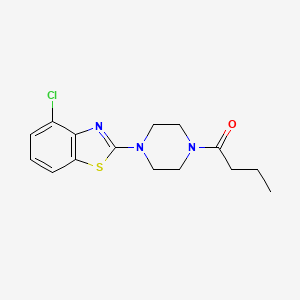
![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2709087.png)
![(4-chlorophenyl)[1,4,5,6-tetrahydrobenzo[f]isoquinolin-3(2H)-yl]methanone](/img/structure/B2709089.png)
